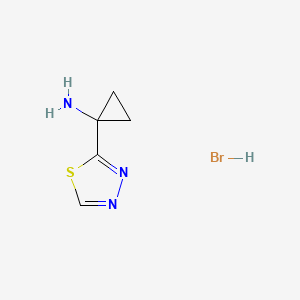
carbanide;gold(1+);triphenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(triphenylphosphine)gold (I) is an organometallic compound with the chemical formula (C₆H₅)₃P·AuCH₃. It is a gold-based compound where a gold atom is bonded to a methyl group and a triphenylphosphine molecule. This compound is known for its applications in catalysis and its unique properties due to the presence of gold.
Métodos De Preparación
Methyl(triphenylphosphine)gold (I) can be synthesized through various methods. One common synthetic route involves the reaction of triphenylphosphine with a gold(I) precursor, such as gold(I) chloride, in the presence of a methylating agent like methyl lithium. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out at low temperatures to ensure the stability of the product .
Análisis De Reacciones Químicas
Methyl(triphenylphosphine)gold (I) undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form gold(III) complexes.
Reduction: It can be reduced back to elemental gold under certain conditions.
Substitution: The methyl group can be substituted with other ligands, such as halides or other organic groups.
Common reagents used in these reactions include oxidizing agents like halogens, reducing agents like hydrogen gas, and various organic substrates. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl(triphenylphosphine)gold (I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving alkynes and alkenes.
Biology: It has been studied for its potential biological activity, including its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of gold-based drugs.
Industry: It is used in the production of thin films and coatings due to its unique properties
Mecanismo De Acción
The mechanism by which carbanide;gold(1+);triphenylphosphane exerts its effects is primarily through its role as a catalyst. The gold atom in the compound can coordinate with various substrates, facilitating chemical reactions by stabilizing transition states and lowering activation energies. This coordination chemistry is crucial for its catalytic activity in organic synthesis.
Comparación Con Compuestos Similares
Methyl(triphenylphosphine)gold (I) can be compared with other similar gold-based compounds, such as:
Chloro(triphenylphosphine)gold (I): Similar in structure but with a chlorine atom instead of a methyl group.
Triphenylphosphinegold (I): Lacks the methyl group, making it less reactive in certain catalytic processes.
Gold(III) chloride: A higher oxidation state of gold, used in different types of reactions and applications
These comparisons highlight the unique reactivity and applications of carbanide;gold(1+);triphenylphosphane due to the presence of the methyl group and the gold-phosphine bond.
Propiedades
Fórmula molecular |
C19H18AuP |
|---|---|
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
carbanide;gold(1+);triphenylphosphane |
InChI |
InChI=1S/C18H15P.CH3.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1-15H;1H3;/q;-1;+1 |
Clave InChI |
AIJHVWFIEVTCNT-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Chlorophenyl){3-[2-(thiophen-2-yl)ethenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B8502780.png)



![1-tert-butyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one](/img/structure/B8502805.png)

![[4-Bromo-5-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acetic acid](/img/structure/B8502814.png)

![1-[1-(Piperidin-1-yl)cyclobutyl]methanamine](/img/structure/B8502822.png)

![4-Bromo-3-[3-[2-(2,4-di-tert-pentylphenoxy)butyrylamino]benzoylamino]-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one](/img/structure/B8502853.png)


